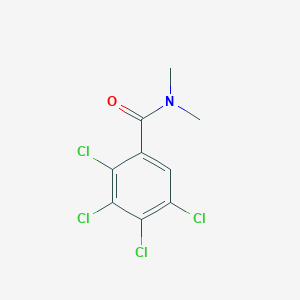

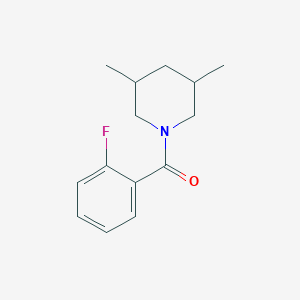

2,3,4,5-tetrachloro-N,N-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

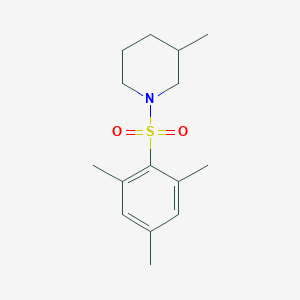

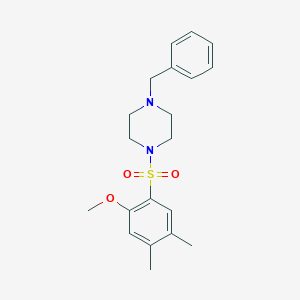

2,3,4,5-tetrachloro-N,N-dimethylbenzamide, also known as TCDMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TCDMB is a white crystalline solid that is soluble in organic solvents and has a melting point of 174-175°C.

Mécanisme D'action

2,3,4,5-tetrachloro-N,N-dimethylbenzamide inhibits photosynthesis in plants by interfering with the electron transport chain in chloroplasts. It does this by binding to the QB protein, which is involved in the transfer of electrons from photosystem II to photosystem I. This results in a disruption of the normal flow of electrons, leading to a decrease in ATP production and ultimately, plant death.

Biochemical and Physiological Effects:

2,3,4,5-tetrachloro-N,N-dimethylbenzamide has been shown to have low toxicity in mammals and is rapidly metabolized and excreted. However, it can cause skin irritation and eye damage upon contact. In plants, 2,3,4,5-tetrachloro-N,N-dimethylbenzamide causes chlorosis and necrosis, leading to a reduction in biomass and yield.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2,3,4,5-tetrachloro-N,N-dimethylbenzamide in lab experiments is its high purity and stability. It can be easily synthesized and is readily available. However, one limitation is its potential toxicity to laboratory personnel, which requires proper handling and disposal procedures.

Orientations Futures

Future research on 2,3,4,5-tetrachloro-N,N-dimethylbenzamide could focus on its potential use as a selective herbicide, as well as its effects on non-target organisms in the environment. Additionally, further studies could investigate its potential as an antimicrobial agent and corrosion inhibitor in various industrial applications.

Méthodes De Synthèse

2,3,4,5-tetrachloro-N,N-dimethylbenzamide can be synthesized through a multi-step process starting from 2,3,4,5-tetrachlorobenzoic acid. The first step involves the conversion of the acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with dimethylamine to produce 2,3,4,5-tetrachloro-N,N-dimethylbenzamide.

Applications De Recherche Scientifique

2,3,4,5-tetrachloro-N,N-dimethylbenzamide has been studied extensively for its potential use as a herbicide due to its ability to inhibit photosynthesis in plants. It has also been investigated for its antimicrobial properties and has shown promising results against various bacterial strains. Additionally, 2,3,4,5-tetrachloro-N,N-dimethylbenzamide has been explored for its potential use as a corrosion inhibitor in metal alloys.

Propriétés

Nom du produit |

2,3,4,5-tetrachloro-N,N-dimethylbenzamide |

|---|---|

Formule moléculaire |

C9H7Cl4NO |

Poids moléculaire |

287 g/mol |

Nom IUPAC |

2,3,4,5-tetrachloro-N,N-dimethylbenzamide |

InChI |

InChI=1S/C9H7Cl4NO/c1-14(2)9(15)4-3-5(10)7(12)8(13)6(4)11/h3H,1-2H3 |

Clé InChI |

GMAWQPVRCKQIOR-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C1=CC(=C(C(=C1Cl)Cl)Cl)Cl |

SMILES canonique |

CN(C)C(=O)C1=CC(=C(C(=C1Cl)Cl)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-(2-aminoanilino)-2-[(diethoxyphosphorothioyl)sulfanyl]-2-butenoate](/img/structure/B273958.png)

![[[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino] 3-nitrobenzoate](/img/structure/B273963.png)

![1-[(6-ethoxynaphthalen-2-yl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273982.png)

![1-{[4-(1,1-dimethylethyl)phenyl]sulfonyl}-1H-1,2,3-benzotriazole](/img/structure/B273989.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273997.png)

![2-benzyl-1-[(2,5-dichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B273999.png)